

The Pharmacological Profile of DAA-1106: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1106, a potent and selective aryloxyanilide ligand for the 18 kDa translocator protein (TSPO), has emerged as a significant tool in the study of neuroinflammation and glial cell activation. Formerly known as the peripheral benzodiazepine receptor (PBR), TSPO is a mitochondrial protein implicated in a variety of cellular processes, including steroidogenesis, apoptosis, and immune response. This technical guide provides a comprehensive overview of the pharmacological profile of **DAA-1106**, including its binding characteristics, experimental protocols for its evaluation, and its role in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development in the fields of neuroscience and psychopharmacology.

Core Pharmacological Profile

DAA-1106 exhibits high affinity and selectivity for TSPO, making it a superior radioligand for positron emission tomography (PET) imaging compared to the prototypical ligand, PK11195.[1] [2] Its primary mechanism of action involves binding to TSPO located on the outer mitochondrial membrane of various cells, with particularly high expression in activated microglia and astrocytes in the central nervous system (CNS).[3][4] This upregulation of TSPO in response to neuronal injury or inflammation makes **DAA-1106** an effective biomarker for these pathological states.[5]



Binding Affinity and Selectivity

The binding characteristics of **DAA-1106** have been extensively studied using radioligand binding assays. These studies consistently demonstrate its high affinity for TSPO across different species.

Parameter	Species	Tissue/Cell Line	Value	Reference
Ki	Rat	Brain Mitochondria	0.043 nM	[6]
Ki	Monkey	Brain Mitochondria	0.188 nM	[6]
Kd	Rat	Brain Mitochondria	0.12 ± 0.03 nM	[7]
Bmax	Rat	Brain Mitochondria	161.03 ± 5.80 fmol/mg protein	[7]
IC50	Human	Brain Tissue (High-Affinity Binders)	2.8 ± 0.3 nM	[8]
IC50	Human	Brain Tissue (Low-Affinity Binders)	13.1 ± 1.3 nM	[8]
IC50	1.6 nM	[4]		

Table 1: Binding Affinity Data for **DAA-1106**

Importantly, the binding of **DAA-1106** is not significantly affected by ligands for other neurotransmitter receptors, highlighting its selectivity for TSPO.[7]

In Vivo and In Vitro Studies

In vitro studies using autoradiography have shown high [3H]**DAA-1106** binding in regions with high TSPO density, such as the olfactory bulb and cerebellum.[7] In vivo studies in rodent models of neuroinflammation have demonstrated increased uptake of radiolabeled **DAA-1106**



in areas of neuronal damage, correlating with microglial activation.[2][5] PET imaging studies in non-human primates and humans have further validated the use of [11C]**DAA-1106** as a sensitive tool for imaging neuroinflammation in conditions like Alzheimer's disease and schizophrenia.[5][9]

Key Experimental Protocols Radioligand Binding Assay (In Vitro)

This protocol outlines the general procedure for determining the binding affinity of **DAA-1106** for TSPO using a competitive radioligand binding assay.

2.1.1. Materials

- Tissue homogenates or cell membranes expressing TSPO
- Radiolabeled TSPO ligand (e.g., [3H]PK11195)
- Unlabeled DAA-1106
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters
- · Scintillation counter

2.1.2. Procedure

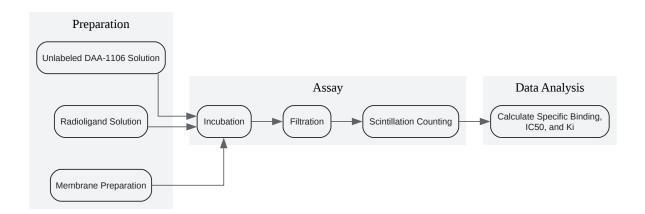
- Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.
- Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with the
 membrane preparation in the presence of increasing concentrations of unlabeled **DAA-1106**.
 Include tubes with only the radioligand and membranes (total binding) and tubes with the
 radioligand, membranes, and a high concentration of a competing ligand (e.g., unlabeled
 PK11195) to determine non-specific binding.



- Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 60 minutes at room temperature).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

2.1.3. Data Analysis

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the concentration of DAA-1106.
- Determine the IC50 value (the concentration of DAA-1106 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.





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Workflow for a competitive radioligand binding assay.

Positron Emission Tomography (PET) Imaging (In Vivo)

This protocol provides a general workflow for in vivo PET imaging using [11C]**DAA-1106** in a rodent model of neuroinflammation.

2.2.1. Materials

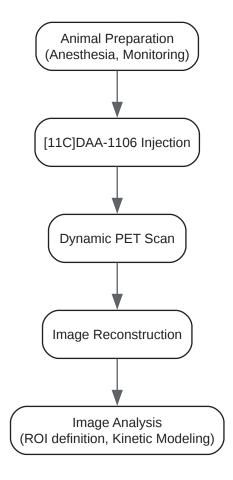
- Rodent model of neuroinflammation (e.g., lipopolysaccharide-injected rat)
- [11C]DAA-1106
- Anesthesia (e.g., isoflurane)
- PET scanner
- Animal monitoring equipment (for temperature, respiration, etc.)

2.2.2. Procedure

- Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the imaging session. Monitor and maintain physiological parameters such as body temperature.
- Radiotracer Injection: Administer a bolus injection of [11C]DAA-1106 intravenously.
- PET Scan: Acquire dynamic PET data for a specified duration (e.g., 90 minutes).
- Data Reconstruction: Reconstruct the PET data into a series of 3D images over time.
- Image Analysis:
 - Co-register the PET images with an anatomical template (e.g., an MRI atlas).
 - Define regions of interest (ROIs) in the brain.
 - Generate time-activity curves (TACs) for each ROI.



 Use pharmacokinetic modeling to quantify [11C]DAA-1106 binding, often expressed as the total distribution volume (VT).



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Experimental workflow for in vivo PET imaging.

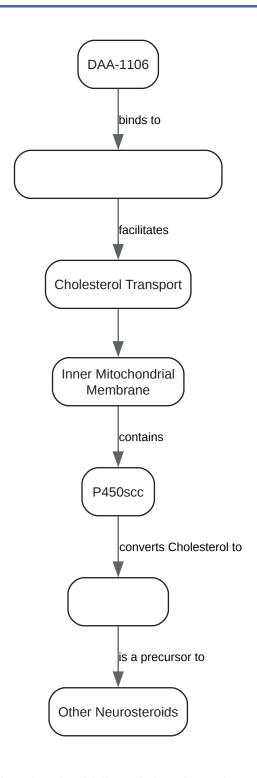
Signaling Pathways

DAA-1106, through its interaction with TSPO, influences several key signaling pathways, primarily related to neurosteroid synthesis and mitochondrial function.

TSPO and Neurosteroid Synthesis

TSPO plays a crucial role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone.[3][10][11] By binding to TSPO, **DAA-1106** can modulate this process, thereby influencing the levels of neuroactive steroids that have significant effects on neuronal excitability and function.





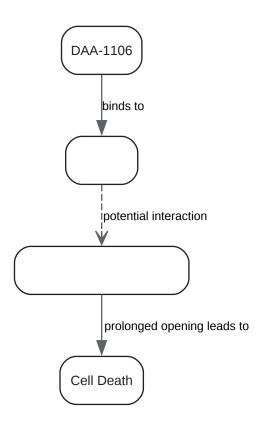
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DAA-1106 modulation of neurosteroid synthesis via TSPO.

TSPO and Mitochondrial Permeability Transition Pore (mPTP)



The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.[12][13] While the exact composition of the mPTP is still debated, some studies suggest that TSPO may be a component or a regulator of the pore.[12] However, other research indicates that TSPO may not be directly involved in mPTP formation.[14] **DAA-1106**, as a TSPO ligand, could potentially influence mPTP function, although the precise mechanism and consequences remain an area of active investigation.



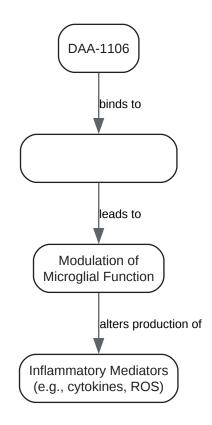
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Hypothesized role of **DAA-1106** and TSPO in mPTP regulation.

TSPO in Microglial Activation and Neuroinflammation

In the context of neuroinflammation, TSPO expression is significantly upregulated in activated microglia.[15][16] While the direct downstream signaling cascade initiated by **DAA-1106** binding to TSPO in microglia is not fully elucidated, TSPO ligands have been shown to modulate microglial functions, including the production of inflammatory mediators.[6] This suggests that **DAA-1106** could have immunomodulatory effects beyond its role as a biomarker.





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DAA-1106 and its potential influence on microglial function.

Conclusion

DAA-1106 is a highly valuable pharmacological tool for the investigation of TSPO function and the in vivo imaging of neuroinflammation. Its high affinity and selectivity for TSPO have positioned it as a leading radioligand for PET studies in a range of neurological and psychiatric disorders. The detailed experimental protocols and an understanding of the signaling pathways in which **DAA-1106** participates are crucial for the accurate interpretation of research findings and for the future development of novel therapeutics targeting TSPO. This guide provides a foundational resource for researchers to effectively utilize **DAA-1106** in their scientific endeavors.

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